molecular formula C17H16N2O3 B1671254 Eslicarbazepine Acetate CAS No. 236395-14-5

Eslicarbazepine Acetate

Cat. No.: B1671254
CAS No.: 236395-14-5
M. Wt: 296.32 g/mol
InChI Key: QIALRBLEEWJACW-INIZCTEOSA-N
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Description

Eslicarbazepine acetate (ESL) is a third-generation antiepileptic drug (AED) developed in the late 1990s in Portugal . Structurally, it belongs to the dibenzazepine family, sharing a core structure with carbamazepine (CBZ) and oxcarbazepine (OXC). However, ESL features a unique acetate group at the 10,11 position, preventing the formation of toxic epoxide metabolites associated with CBZ and OXC . ESL is a prodrug rapidly hydrolyzed by human arylacetamide deacetylase (AADAC) to its active metabolite, eslicarbazepine (S-licarbazepine), which accounts for ~94% of systemic exposure after oral administration . Unlike OXC, ESL undergoes minimal conversion to the less effective R-licarbazepine enantiomer, enhancing its therapeutic profile .

Approved in 2009 by the European Medicines Agency (EMA), ESL is indicated as adjunctive therapy for refractory partial-onset seizures in adults and has since gained approval for monotherapy . Its once-daily dosing regimen, linear pharmacokinetics, and favorable safety profile distinguish it from older dibenzazepines .

Properties

IUPAC Name

[(5S)-11-carbamoyl-5,6-dihydrobenzo[b][1]benzazepin-5-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c1-11(20)22-16-10-12-6-2-4-8-14(12)19(17(18)21)15-9-5-3-7-13(15)16/h2-9,16H,10H2,1H3,(H2,18,21)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIALRBLEEWJACW-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CC2=CC=CC=C2N(C3=CC=CC=C13)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1CC2=CC=CC=C2N(C3=CC=CC=C13)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90178308
Record name Eslicarbazepine acetate
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Molecular Weight

296.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Water solubility of eslicarbazepine acetate is low at less than 1 mg/mL including at different pH values. Its main metabolite eslicarbazepine has a greater water solubility of 4.2 mg/mL.
Record name Eslicarbazepine acetate
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CAS No.

236395-14-5
Record name Eslicarbazepine acetate
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Record name Eslicarbazepine acetate [USAN]
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Record name Eslicarbazepine acetate
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Record name S-(-)-10-Acetoxy-10,11-dihydro-5H-dibenz[b,f]azepine-5-carboxamide
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Record name ESLICARBAZEPINE ACETATE
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Preparation Methods

    Synthetic Routes: Eslicarbazepine acetate is synthesized from carbamazepine via acetylation. The acetoxy group is introduced at position 10 of the dibenzazepine ring.

    Reaction Conditions: Specific synthetic conditions and reaction parameters are proprietary, but the overall process involves chemical modifications of carbamazepine.

    Industrial Production: Details on industrial-scale production methods are not widely available in the public domain.

  • Chemical Reactions Analysis

      Reactivity: Eslicarbazepine acetate undergoes various chemical reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: The primary product of these reactions is the active metabolite, .

  • Scientific Research Applications

    Adjunctive Therapy for Partial-Onset Seizures

    Eslicarbazepine acetate is indicated as adjunctive therapy for adults and children aged four years and older with partial-onset seizures. Clinical trials have demonstrated significant reductions in seizure frequency when eslicarbazepine is added to existing antiepileptic regimens. For instance, a pooled analysis from three phase III studies involving 1,049 patients showed that doses of 800 mg and 1,200 mg resulted in median relative reductions in seizure frequency of 35% and 39%, respectively, compared to a placebo reduction of only 15% .

    Long-Term Efficacy and Safety

    Long-term studies have confirmed the sustained efficacy of this compound over extended periods. A retrospective observational study in Norway indicated a retention rate of 83% after one year of treatment, suggesting good tolerability and effectiveness in patients with refractory epilepsy . Common side effects reported include dizziness, somnolence, and headache; however, these were generally manageable and did not lead to significant discontinuation rates .

    Pharmacokinetics

    The pharmacokinetic profile of this compound reveals high bioavailability and rapid absorption, with peak serum concentrations reached within 1-4 hours post-administration. The drug exhibits a wide volume of distribution (approximately 61.3 L) and is primarily eliminated through hepatic metabolism . Notably, inter-patient variability in drug concentration has been observed, emphasizing the potential need for therapeutic drug monitoring in clinical practice .

    Comparative Effectiveness

    When compared to other antiepileptic drugs such as carbamazepine and oxcarbazepine, this compound demonstrates several advantages:

    • Once-Daily Dosing : Unlike many traditional antiepileptic medications that require multiple doses per day, eslicarbazepine can be administered once daily, improving patient compliance .
    • Fewer Drug Interactions : Eslicarbazepine has a more favorable drug interaction profile than carbamazepine, being a weaker enzyme inducer and affecting fewer cytochrome P450 enzymes .

    Case Study 1: Efficacy in Refractory Epilepsy

    A study involving patients with refractory focal seizures showed significant improvements in seizure control after initiating treatment with this compound. Patients previously on multiple antiepileptic drugs experienced notable reductions in seizure frequency within weeks of starting therapy.

    Case Study 2: Long-Term Tolerability

    In a cohort study following patients over five years, eslicarbazepine was well tolerated with minimal adverse events reported. Patients who switched from other treatments noted improved quality of life metrics alongside reduced seizure frequency.

    Mechanism of Action

      Voltage-Gated Sodium Channels: Eslicarbazepine enhances slow inactivation of these channels, reducing neuronal excitability.

      Molecular Targets: The active metabolite interacts with sodium channels in the central nervous system.

      Pathways Involved: The exact pathways are still under investigation.

  • Comparison with Similar Compounds

    Comparison with Similar Compounds

    Structural and Metabolic Differences

    Parameter Eslicarbazepine Acetate Oxcarbazepine Carbamazepine
    Core Structure Dibenzazepine + acetate Dibenzazepine + ketone Dibenzazepine
    Active Metabolite S-licarbazepine (94%) S-licarbazepine (27%) + R-licarbazepine (65%) Carbamazepine-10,11-epoxide (toxic)
    Toxic Metabolites None None Carbamazepine-10,11-epoxide (linked to adverse effects)
    Enzyme Induction Minimal CYP interaction Moderate CYP3A4 induction Strong CYP3A4/2C8 induction
    • Key Insight : ESL’s selective metabolism to S-licarbazepine avoids the racemic mixture seen with OXC, improving efficacy and reducing side effects .

    Pharmacokinetic Profile

    Parameter This compound Oxcarbazepine Carbamazepine
    Half-Life 20–24 hours 8–10 hours (OXC); 15–25 hours (S-licarbazepine) 25–65 hours (CBZ); 5–8 hours (epoxide)
    Dosing Frequency Once daily Twice daily Twice daily
    Renal Excretion 92% as glucuronide conjugates 70% as metabolites <1% unchanged
    Bioavailability ~94% ~87% ~75%
    • Key Insight : ESL’s once-daily dosing improves adherence compared to BID regimens for CBZ and OXC .

    Drug Interaction Profile

    Parameter This compound Oxcarbazepine Carbamazepine
    CYP Inhibition Moderate CYP2C19 inhibition Weak CYP3A4 induction Strong CYP3A4/2C8 induction
    Impact on Contraceptives Reduces ethinylestradiol exposure by 32–37% Reduces exposure by 48% Reduces exposure by 50–60%
    Interaction with Statins Reduces simvastatin AUC by 40% No significant effect Reduces simvastatin AUC by 75%
    • Key Insight : ESL’s minimal CYP induction reduces drug interaction risks compared to CBZ and OXC .

    Clinical Advantages

    • Once-Daily Dosing : Enhances adherence vs. BID regimens for CBZ/OXC .
    • Lower Hyponatremia Risk : Critical for elderly patients and those on sodium-sensitive therapies .
    • Favorable Tolerability : Lower discontinuation rates due to adverse events (4.3% ESL vs. 8–12% CBZ/OXC in long-term studies) .

    Biological Activity

    Eslicarbazepine acetate (ESL) is a third-generation antiepileptic drug primarily utilized as an adjunctive therapy for adults with focal seizures. Its biological activity is primarily attributed to its active metabolite, eslicarbazepine, which demonstrates a complex mechanism of action involving the modulation of ion channels and neurotransmitter systems. This article delves into the pharmacological properties, efficacy, safety, and case studies related to ESL.

    The exact mechanism of action of eslicarbazepine is not fully understood; however, several key actions have been identified:

    • Voltage-Gated Sodium Channel Inhibition : ESL stabilizes the inactivated state of voltage-gated sodium channels, thereby inhibiting repetitive neuronal firing. This action is crucial in preventing seizure propagation .
    • T-Type Calcium Channel Modulation : In vitro studies suggest that eslicarbazepine also inhibits T-type calcium channels, which may contribute to its anticonvulsant effects .
    • Neurotransmitter Interaction : ESL may influence neurotransmitter release and receptor activity indirectly through its effects on ion channels.

    Pharmacokinetics

    This compound undergoes rapid metabolism to its active form, eslicarbazepine, via hydrolytic first-pass metabolism. Here are some pharmacokinetic parameters:

    ParameterValue
    BioavailabilityHigh
    Peak Serum Concentration1-4 hours post-dose
    Volume of Distribution61.3 L (for a 70 kg individual)
    Protein Binding<40%
    Half-Life10-20 hours (healthy subjects)
    ClearanceRenal excretion

    The pharmacokinetic profile suggests that ESL reaches steady-state plasma concentrations after 4-5 days of once-daily dosing .

    Clinical Trials and Studies

    • Efficacy in Drug-Resistant Focal Epilepsy : A systematic review including seven clinical trials with 2,185 participants indicated that ESL significantly reduces seizure frequency in adults with drug-resistant focal epilepsy. The responder rate was notably higher compared to placebo groups .
    • Real-World Data : A prospective study (EPOS) provided real-world evidence supporting the efficacy and tolerability of ESL in patients with uncontrolled partial-onset seizures. The study highlighted a retention rate of 69% and a seizure-free rate of 24.1% after one year .
    • Elderly Patients : A retrospective survey involving elderly patients (>65 years) found ESL to be well-tolerated with a mean dose of approximately 850 mg/day. Adverse effects were reported in 55.2% of patients, but many experienced improved tolerability compared to previous treatments with carbamazepine or oxcarbazepine .

    Case Study 1: Efficacy in Elderly Patients

    In a study involving 29 elderly patients with focal seizures, ESL was administered as an adjunctive therapy. After one year, the majority reported improved seizure control and tolerability compared to prior therapies. Adverse effects such as dizziness and nausea were common but manageable .

    Case Study 2: Long-Term Use

    A long-term follow-up study demonstrated sustained efficacy over five years for patients on ESL, with no unexpected safety signals emerging during this period. Patients switching from other antiepileptic medications reported better tolerability and fewer side effects .

    Q & A

    Q. What is the mechanistic basis of eslicarbazepine acetate’s anticonvulsant activity, and how is this evaluated experimentally?

    this compound primarily acts as a voltage-gated sodium channel (VGSC) blocker, stabilizing the inactive state to reduce neuronal hyperexcitability . Methodologically, its activity is assessed via:

    • Electrophysiology : Patch-clamp studies measuring sodium current inhibition in hippocampal neurons .
    • In vivo models : Maximal electroshock (MES) and pentylenetetrazol (PTZ)-induced seizure tests in rodents .
    • Metabolite analysis : Quantifying active metabolites (S-licarbazepine, oxcarbazepine) in plasma and brain tissue using HPLC-MS .

    Q. How does this compound’s pharmacokinetic profile influence experimental dosing regimens?

    this compound exhibits rapid hydrolysis to S-licarbazepine (active metabolite), with peak plasma concentrations at 1–4 hours post-dose and renal excretion (90% unchanged) . Key considerations for dosing:

    • Species differences : Mice show comparable plasma/brain pharmacokinetics to humans, making them suitable for preclinical studies .
    • Food interactions : Bioavailability is unaffected by food, simplifying oral administration in animal models .
    • Dose proportionality : Linear pharmacokinetics observed at 200–1200 mg/day in clinical trials .

    Q. What are the standard endpoints for evaluating this compound’s efficacy in clinical trials?

    Phase III trials (e.g., BIA-2093-301 to -304) use:

    • Primary : Median percentage reduction in seizure frequency .
    • Secondary : Responder rate (≥50% seizure reduction), seizure freedom rates, and time to baseline seizure count .
    • Safety : Incidence of treatment-emergent adverse events (TEAEs), e.g., dizziness (20–35%), hyponatremia (4–6%) .

    Q. How are drug-drug interactions (DDIs) assessed during this compound research?

    DDIs are evaluated via:

    • Cytochrome P450 (CYP) assays : Eslicarbazepine inhibits CYP2C19, requiring dose adjustments for substrates (e.g., phenytoin) .
    • Hormonal contraceptives : Reduced ethinylestradiol/levonorgestrel efficacy necessitates barrier contraception in clinical trials .
    • Renal/hepatic impairment studies : Dose titration in patients with eGFR <60 mL/min or moderate hepatic impairment .

    Q. What safety protocols are critical when handling this compound in laboratory settings?

    Per OSHA guidelines:

    • Personal protective equipment (PPE) : Gloves, respiratory filters for aerosolized particles .
    • First-aid measures : Immediate eye irrigation with water for 15 minutes upon contact .
    • Waste disposal : Incineration or chemical treatment to avoid environmental contamination .

    Advanced Research Questions

    Q. How can researchers address heterogeneity in this compound’s efficacy across patient subgroups?

    Pooled analyses (e.g., Euro-Esli study) stratify data by:

    • Age : Pediatric patients (≥4 years) require weight-based dosing (20–30 mg/kg/day) .
    • Comorbidities : Psychiatric comorbidities (e.g., depression) necessitate TEAE monitoring via Columbia Suicide Severity Rating Scale (C-SSRS) .
    • Pharmacogenomics : HLA-B*15:02 screening to mitigate Stevens-Johnson syndrome risk in Asian populations .

    Q. What experimental designs are optimal for assessing this compound’s long-term safety in preclinical studies?

    • Chronic toxicity models : 6-month rodent studies evaluating hepatorenal function and hematologic parameters .
    • Carcinogenicity assays : 2-year bioassays in mice (350 mg/kg/day) to assess tumorigenic potential .
    • Neurobehavioral testing : Morris water maze and rotarod tests to detect cognitive/motor impairments .

    Q. How do contradictory findings in this compound’s metabolite distribution impact data interpretation?

    Discrepancies arise in metabolite ratios across tissues:

    Tissue S-licarbazepine (%) Oxcarbazepine (%) Source
    Plasma8515
    Brain8515
    Liver937
    • Resolution : Use species-specific pharmacokinetic modeling (e.g., mice vs. humans) and adjust for blood-brain barrier permeability .

    Q. What methodologies resolve conflicting efficacy data between monotherapy and adjunctive trials?

    • Non-inferiority designs : ESLIBASE trial demonstrated non-inferiority to carbamazepine in monotherapy (seizure freedom rate: 71% vs. 76%) .
    • Mixed-effects modeling : Adjust for confounding variables (e.g., baseline seizure frequency, concomitant AEDs) .
    • Post-hoc analyses : Stratify responders by dose (800 mg/day optimal for ≥55-year-olds) .

    Q. How is this compound’s crystal form stability optimized for formulation studies?

    • Polymorph screening : X-ray diffraction identifies Form I (monoclinic) as most stable under 25°C/60% RH .
    • Excipient compatibility : Microcrystalline cellulose enhances tablet stability vs. lactose-based formulations .
    • Accelerated aging : 6-month studies at 40°C/75% RH confirm ≤0.5% degradation .

    Data Contradictions and Mitigation Strategies

    • Hyponatremia incidence : Ranges from 4% (clinical trials) to 12% (post-marketing) due to variable sodium monitoring protocols . Solution: Standardize electrolyte panels at baseline and Weeks 4/12.
    • Efficacy in elderly vs. young adults : Higher responder rates in elderly (65% vs. 58%) attributed to slower renal clearance . Solution: Adjust dosing intervals based on eGFR.

    Retrosynthesis Analysis

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    Feasible Synthetic Routes

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